molecular formula C16H15NO2S2 B13828498 N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5

N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5

Cat. No.: B13828498
M. Wt: 322.5 g/mol
InChI Key: KLXNEAXMKJWVOU-IZHVEIGHSA-N
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Description

N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 is a deuterated derivative of phenothiazine, a compound known for its diverse applications in medicinal chemistry and material science. The presence of deuterium atoms in the structure enhances its stability and allows for detailed studies using spectroscopic techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 typically involves the alkylation of 2-methylsulfonyl-10H-phenothiazine with 2-propenyl halides under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The deuterium atoms are introduced through the use of deuterated reagents or solvents during the synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent control of reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of reaction mechanisms and kinetics.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The presence of deuterium atoms can influence the compound’s metabolic stability and interaction with biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Propenyl)-2-methylsulfonyl-10H-phenothiazine-d5 is unique due to the presence of deuterium atoms, which enhance its stability and allow for detailed spectroscopic studies. This makes it a valuable tool in research applications where precise measurements and stability are crucial .

Properties

Molecular Formula

C16H15NO2S2

Molecular Weight

322.5 g/mol

IUPAC Name

2-methylsulfonyl-10-(1,1,2,3,3-pentadeuterioprop-2-enyl)phenothiazine

InChI

InChI=1S/C16H15NO2S2/c1-3-10-17-13-6-4-5-7-15(13)20-16-9-8-12(11-14(16)17)21(2,18)19/h3-9,11H,1,10H2,2H3/i1D2,3D,10D2

InChI Key

KLXNEAXMKJWVOU-IZHVEIGHSA-N

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])N1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)C)[2H]

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC=C

Origin of Product

United States

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